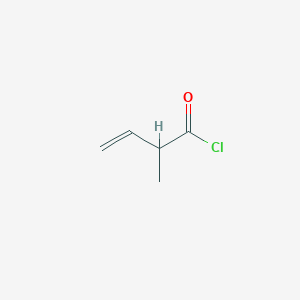

2-Methylbut-3-enoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylbut-3-enoyl chloride is a useful research compound. Its molecular formula is C5H7ClO and its molecular weight is 118.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

In medicinal chemistry, 2-methylbut-3-enoyl chloride has been utilized as an intermediate in the synthesis of various bioactive compounds. Notably, it has been involved in the development of factor Xa inhibitors, which are crucial for anticoagulant therapies. For example, studies have shown that derivatives of this compound can play a role in inhibiting factor Xa, thereby contributing to potential treatments for thrombotic conditions .

Analytical Chemistry

The compound is also employed in analytical chemistry, particularly in chromatographic techniques. It can be analyzed using high-performance liquid chromatography (HPLC), where it serves as a standard for method validation and impurity profiling. The compound's structural properties allow for effective separation and identification during analytical procedures .

Case Study 1: Synthesis of Amides

A recent study demonstrated the use of this compound in synthesizing amides from various amines. The reaction showed high yields and selectivity, making it a preferred method for generating amide bonds in complex organic molecules.

Case Study 2: Factor Xa Inhibitors

Research involving this compound highlighted its role as an intermediate in synthesizing novel factor Xa inhibitors. The resulting compounds exhibited significant anticoagulant activity in vitro, indicating their potential for therapeutic applications .

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alcohols, water) to form amides, esters, or carboxylic acids.

Example Reaction with Amines

2-Methylbut-3-enoyl chloride reacts with primary amines (e.g., methylamine) under mild conditions (0–25°C, inert atmosphere) to yield substituted acrylamides:

C5H7ClO+CH3NH2→C5H7NHCOCH2CH(CH3)+HCl

Key Data

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Water | 2-Methylbut-3-enoic acid | 85–92 | RT, aqueous base |

| Methanol | Methyl 2-methylbut-3-enoate | 78 | 0°C, pyridine |

| Ammonia | 2-Methylbut-3-enamide | 90 | −20°C, THF |

Conjugate Addition Reactions

The α,β-unsaturated system participates in Michael additions with soft nucleophiles (e.g., organocuprates, amines).

Reaction with Gilman Reagents

Organocuprates (e.g., Me₂CuLi) add to the β-carbon, forming ketones after hydrolysis:

C5H7ClO+Me2CuLi→C5H7COMe+LiCl+Cu

Kinetic Insights

-

Rate acceleration in polar aprotic solvents (e.g., DMF) due to stabilization of the transition state .

-

Steric hindrance from the methyl group reduces reactivity compared to non-substituted analogs .

Diels-Alder Reactions

The compound acts as a dienophile in [4+2] cycloadditions with dienes (e.g., 1,3-butadiene), forming six-membered rings.

Representative Cycloaddition

C5H7ClO+C4H6→C9H11ClO2

Computational Analysis

-

DFT studies show a stepwise mechanism with a zwitterionic intermediate (ΔG‡ = 14.8 kcal/mol) .

-

s-cis conformation of the acyl chloride is energetically favored (ΔG = −1.3 kcal/mol) .

Hydrolysis and Stability

Hydrolysis proceeds via acid- or base-catalyzed mechanisms, producing 2-methylbut-3-enoic acid:

C5H7ClO+H2O→C5H8O2+HCl

Stability Profile

-

Degrades rapidly in humid environments (t₁/₂ = 2–4 hrs at 25°C) .

-

Storage requires anhydrous conditions (−20°C, argon atmosphere) .

Reduction and Oxidation

-

Reduction with LiAlH₄ yields 2-methylbut-3-en-1-ol.

-

Oxidation with KMnO₄ cleaves the double bond, forming acetic acid and acetone derivatives.

Polymerization

Radical-initiated polymerization produces polyacrylates with pendant methyl groups, used in specialty coatings.

Initiator Systems

| Initiator | Temperature (°C) | Polymer Mn (g/mol) |

|---|---|---|

| AIBN | 70 | 15,000–20,000 |

| BPO | 90 | 10,000–12,000 |

Eigenschaften

CAS-Nummer |

24560-24-5 |

|---|---|

Molekularformel |

C5H7ClO |

Molekulargewicht |

118.56 g/mol |

IUPAC-Name |

2-methylbut-3-enoyl chloride |

InChI |

InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3-4H,1H2,2H3 |

InChI-Schlüssel |

DFGOMBKDJQTHJN-UHFFFAOYSA-N |

SMILES |

CC(C=C)C(=O)Cl |

Kanonische SMILES |

CC(C=C)C(=O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.